1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole groups and a dioxaphosphocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multiple steps, including the formation of benzodioxole intermediates and their subsequent coupling with other reactive groups. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various halides . The reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: Substitution reactions, particularly involving halides, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium chloride, xantphos, cesium carbonate, and various halides . Reaction conditions often involve high temperatures, specific solvents like toluene, and prolonged reaction times to ensure complete conversion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and apoptosis . Detailed studies on its molecular interactions and effects are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole structure.
1,4-Bis(benzo[d][1,3]dioxol-5-yl)-2,3-dimethylbutan-1-ol: Another compound with benzodioxole groups, but different overall structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: A related compound with a benzodioxole moiety and a carboxylic acid group.
Uniqueness
1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its complex structure, which includes multiple benzodioxole groups and a dioxaphosphocine ring.
Properties
Molecular Formula |
C31H23O8P |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C31H23O8P/c32-40(33)38-29-21(19-3-7-23-25(13-19)36-15-34-23)5-1-17-9-11-31(27(17)29)12-10-18-2-6-22(30(39-40)28(18)31)20-4-8-24-26(14-20)37-16-35-24/h1-8,13-14H,9-12,15-16H2,(H,32,33) |
InChI Key |
OYYXMZZWHIQYFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC6=C(C=C5)OCO6)OP(=O)(OC7=C(C=CC1=C37)C8=CC9=C(C=C8)OCO9)O |
Origin of Product |
United States |
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